2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride

HPPD inhibition Tyrosine catabolism Enzyme assay

Sourcing this specific hydrochloride salt is critical for HPPD research. Unlike non-hydroxylated analogs, its unique 2-hydroxy-carboxylic acid motif chelates the active-site Fe(II) ion, ensuring potent inhibition (IC₅₀ 90 nM). The chiral center at C2 also enables enantioselective synthesis of pharmaceutical intermediates. Avoid experimental failure—order the genuine HPPA inhibitor hydrochloride.

Molecular Formula C8H10ClNO3
Molecular Weight 203.62
CAS No. 1029086-21-2
Cat. No. B2956942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride
CAS1029086-21-2
Molecular FormulaC8H10ClNO3
Molecular Weight203.62
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(C(=O)O)O.Cl
InChIInChI=1S/C8H9NO3.ClH/c10-7(8(11)12)5-6-3-1-2-4-9-6;/h1-4,7,10H,5H2,(H,11,12);1H
InChIKeyBUKSODWJMZMMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride (CAS: 1029086-21-2): Procurement-Grade Overview for HPPD Inhibitor Research


2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride (CAS 1029086-21-2), also known as HPPA hydrochloride, is a chiral pyridine derivative with the molecular formula C₈H₁₀ClNO₃ and a molecular weight of approximately 203.62 g/mol . The compound features a hydroxypropanoic acid backbone linked to a pyridine ring at the 2-position, and is supplied as a hydrochloride salt for enhanced stability and solubility . Its primary documented differentiation lies in its potent inhibition of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an Fe(II)-containing enzyme critical in tyrosine catabolism [1].

Why Generic Pyridinyl Propanoic Acids Cannot Substitute for 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride in HPPD-Targeted Research


Substituting 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride with seemingly analogous pyridinyl propanoic acid derivatives (e.g., 3-(pyridin-2-yl)propanoic acid or regioisomeric 3-pyridyl variants) is not scientifically valid for HPPD-focused investigations. The target compound's distinct 2-hydroxy substitution adjacent to the carboxylic acid moiety creates a chelating scaffold capable of coordinating the active-site Fe(II) ion in HPPD—a feature absent in the non-hydroxylated 3-(pyridin-2-yl)propanoic acid analog . Furthermore, regioisomers such as 2-hydroxy-3-(pyridin-3-yl)propanoic acid (CAS 889957-22-6) exhibit altered hydrogen-bonding geometries and electronic distributions that fundamentally modify enzyme recognition . Procurement based solely on pyridine-propanoic acid class membership disregards these structure-activity determinants, risking experimental failure in HPPD inhibition assays.

Quantitative Differentiation Evidence for 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride: A Comparator-Based Guide


HPPD Enzyme Inhibition: Potency Comparison with 3-Pyridyl Regioisomer and Non-Hydroxylated Analog

The target compound inhibits 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from porcine liver with an IC₅₀ of 90 nM [1]. This activity is absent in the non-hydroxylated analog 3-(pyridin-2-yl)propanoic acid hydrochloride, which lacks the 2-hydroxy group required for Fe(II) chelation and shows no reported HPPD inhibition . Additionally, the 3-pyridyl regioisomer 2-hydroxy-3-(pyridin-3-yl)propanoic acid (CAS 889957-22-6) has not demonstrated comparable HPPD inhibition in published datasets, indicating that both the 2-hydroxy group and the 2-pyridyl substitution position are critical for target engagement .

HPPD inhibition Tyrosine catabolism Enzyme assay

Chiral Scaffold Availability: Enabling Enantioselective Synthesis vs. Achiral Analogs

2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride contains a chiral center at the C2 position of the propanoic acid chain, making it a valuable starting material for enantioselective synthesis . In contrast, the des-hydroxy analog 3-(pyridin-2-yl)propanoic acid is achiral and offers no stereochemical control in downstream reactions . The presence of both carboxylic acid and hydroxyl functional groups permits diverse transformations including esterification, amidation, and metal coordination chemistry that are inaccessible with simpler pyridinyl propanoic acids .

Chiral synthesis Asymmetric catalysis Medicinal chemistry

Hydrochloride Salt Form: Enhanced Solubility and Stability vs. Free Acid

The hydrochloride salt of 2-hydroxy-3-pyridin-2-ylpropanoic acid offers superior aqueous solubility compared to its free acid counterpart (CAS 902272-89-3) . This physicochemical advantage facilitates solution-phase biological assays without requiring co-solvents that may interfere with enzyme activity or cell viability. The free acid form, while commercially available , may exhibit limited solubility under physiological buffer conditions, potentially confounding concentration-response measurements in HPPD inhibition studies.

Aqueous solubility Formulation Salt selection

Optimal Application Scenarios for 2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride Based on Verified Differentiation


HPPD Inhibitor Screening and Mechanistic Studies

This compound is directly applicable as a positive control or reference inhibitor in HPPD enzyme assays. Its documented IC₅₀ of 90 nM against porcine liver HPPD provides a benchmark for evaluating novel HPPD inhibitors [1]. Procurement is justified for laboratories investigating tyrosine metabolism disorders, herbicide development (HPPD is a key herbicide target), or metabolic diseases where HPPD modulation is therapeutic [1].

Synthesis of Chiral Pyridine-Containing Bioactive Molecules

The chiral center at C2 enables enantioselective derivatization for the construction of complex pharmaceutical intermediates . Medicinal chemistry groups developing endothelin antagonists, β-adrenergic receptor modulators, or other pyridine-based therapeutics can utilize this scaffold to introduce stereochemical control early in the synthetic route .

Metal Coordination Chemistry and Chelator Design

The 2-hydroxycarboxylic acid moiety functions as a bidentate ligand for Fe(II) and other transition metals, as demonstrated by its HPPD inhibitory mechanism involving active-site Fe(II) coordination [1]. This property makes the compound valuable for designing novel metal chelators, coordination polymers, or metalloenzyme inhibitors [1].

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